

The Discovery and Synthesis of YM-758: A Novel Bradycardic Agent

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which carries the cardiac pacemaker "funny" current (If). This current is crucial in regulating heart rate, and its inhibition offers a targeted therapeutic approach for cardiovascular diseases such as stable angina and atrial fibrillation. YM-758, chemically identified as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, has demonstrated significant bradycardic effects in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of YM-758, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

The regulation of heart rate is a critical aspect of cardiovascular physiology. The sinoatrial node, the heart's natural pacemaker, is governed by the If current, which is carried by HCN channels.[1] Unlike other ion channels involved in cardiac action potentials, the If current is activated upon hyperpolarization, contributing to the diastolic depolarization phase and thus setting the rhythm of the heart.[2] Selective inhibition of this current presents an attractive therapeutic strategy for lowering heart rate without the negative inotropic effects associated with other bradycardic agents like beta-blockers and calcium channel blockers.[3]



YM-758 emerged from discovery efforts to identify potent and selective If inhibitors. Its chemical structure, featuring a substituted tetrahydroisoquinoline moiety linked to a piperidinoethyl-fluorobenzamide group, was optimized for high affinity and specificity for the HCN channel. This document details the scientific journey of **YM-758**, from its conceptualization to its preclinical evaluation.

Discovery and Mechanism of Action

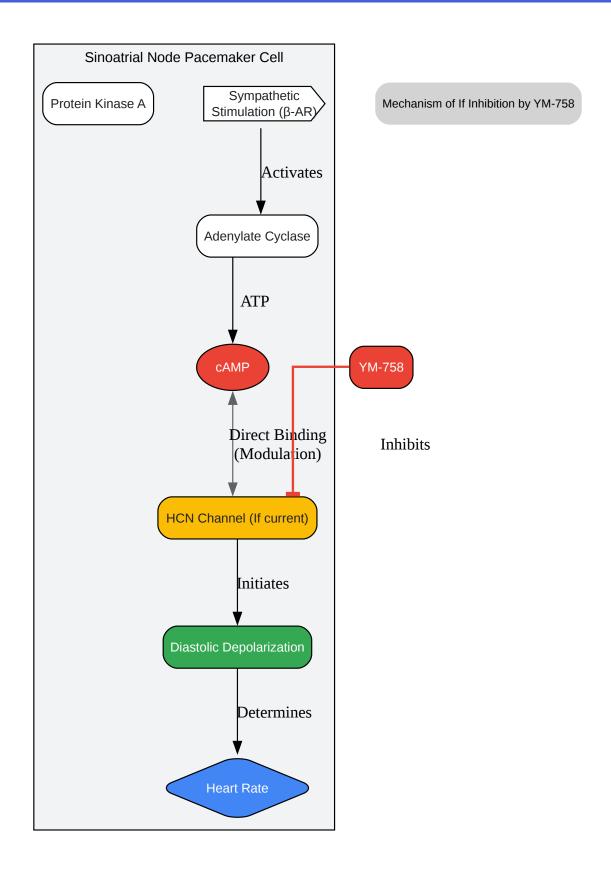
The discovery of **YM-758** was rooted in the strategic design of molecules capable of selectively interacting with the If channel. The core pharmacophore, the tetrahydroisoquinoline scaffold, is a common motif in cardiovascular drug discovery. The specific substitutions on this core were systematically varied to optimize potency and pharmacokinetic properties.

YM-758 exerts its pharmacological effect by directly binding to and inhibiting the If channel in the sinoatrial node.[1] This inhibition slows the rate of diastolic depolarization, leading to a reduction in heart rate. The selectivity of **YM-758** for the If channel over other cardiac ion channels is a key feature, minimizing off-target effects and contributing to a favorable safety profile in preclinical models.

Signaling Pathway

The following diagram illustrates the role of the If current in cardiac pacemaker cells and the mechanism of action of **YM-758**.





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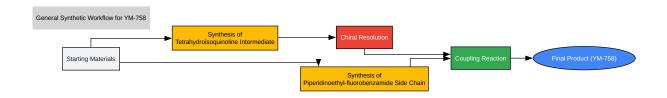
Mechanism of If Inhibition by YM-758

Synthesis of YM-758

The chemical synthesis of **YM-758** involves a multi-step process. An improved, large-scale synthesis has been developed to increase the overall yield and facilitate its production for further studies. A key intermediate in this optimized route is 2-(4-fluorophenyl)-4,5-dihydrooxazole. This process has significantly improved the overall yield to 49%, a substantial increase from the 14-34% of earlier methods.

Synthetic Scheme Overview

The general synthetic approach is outlined below. This scheme highlights the key bond-forming reactions and the introduction of the chiral center.



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General Synthetic Workflow for YM-758

Detailed Experimental Protocol for Large-Scale Synthesis (Conceptual)

While the specific, step-by-step proprietary details of the large-scale synthesis are not fully disclosed in the public domain, the following represents a conceptual protocol based on the known key intermediate and common organic chemistry practices.

Step 1: Synthesis of 2-(4-fluorophenyl)-4,5-dihydrooxazole



This key intermediate can be synthesized from 4-fluorobenzonitrile and ethanolamine in the presence of a suitable catalyst, followed by cyclization.

Step 2: Synthesis of the Chiral Amine Side Chain

This would involve the synthesis of the (R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidine moiety. This likely involves the acylation of a chiral piperidine derivative with a protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursor.

Step 3: Ring-Opening N-Alkylation and Coupling

The chiral amine intermediate is reacted with 2-(4-fluorophenyl)-4,5-dihydrooxazole under acidic conditions to achieve ring-opening and N-alkylation. This is a crucial step that avoids the use of unstable intermediates.

Step 4: Final Deprotection and Salt Formation

Any protecting groups used in the synthesis are removed, and the final compound is isolated. For pharmaceutical use, it is often converted to a stable salt, such as the monophosphate salt.

Preclinical Pharmacology

The preclinical evaluation of **YM-758** has provided significant data on its pharmacodynamic and pharmacokinetic properties.

In Vitro Pharmacology

Table 1: In Vitro Potency and Selectivity of YM-758



Target	Assay Type	Species	IC50 / Ki	Reference
If Channel	Electrophysiolog y	Guinea Pig	Data not available in searched literature	-
CYP2D6	Inhibition	Human	Ki = 140 μM	[4]
CYP3A4	Inhibition	Human	Ki = 0.24 μM (for YM-758 metabolism)	[4]

Note: Specific IC50 data for If channel inhibition was not found in the provided search results. This is a critical data point for a complete profile.

In Vivo Pharmacology

In vivo studies in anesthetized rats have demonstrated the potent bradycardic activity of **YM-758**.

Table 2: In Vivo Pharmacodynamic Effects of YM-758 in Rats

Dose	Route of Administration	Effect on Heart Rate	Effect on Mean Blood Pressure	Reference
Specific doses not available	Intravenous	Potent bradycardic activity	Minimal influence	-
Specific doses not available	Oral	Increased potency and prolonged duration of action compared to Zatebradine	Minimal influence	-



Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) of **YM-758**.

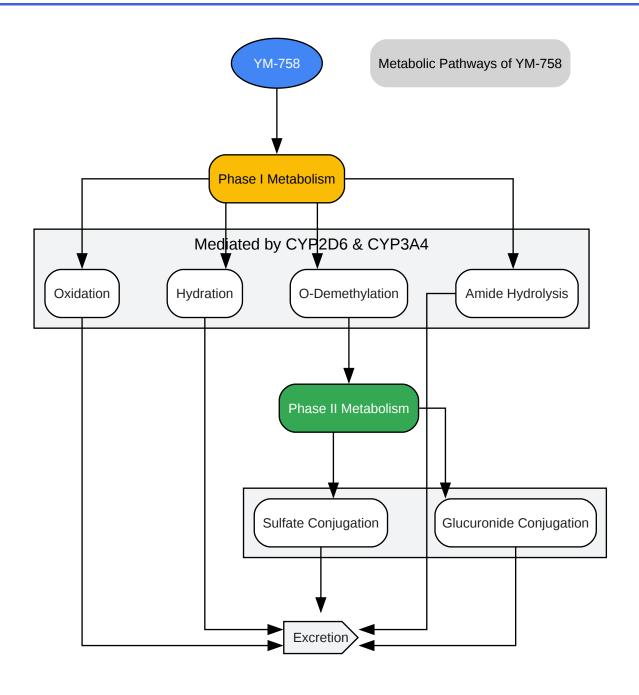
Table 3: Pharmacokinetic Parameters of YM-758 in Preclinical Species

Species	Route	T1/2 (h)	CL (L/h/kg)	Vd (L/kg)	Bioavailabil ity (%)
Rat	IV	1.14 - 1.16	5.71 - 7.27	Data not available	-
Dog	IV	1.10 - 1.30	1.75 - 1.90	Data not available	-

Metabolism

In vitro and in vivo studies have elucidated the metabolic pathways of **YM-758**. The primary routes of metabolism are oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. The major cytochrome P450 enzymes involved in its metabolism are CYP2D6 and CYP3A4.[4]





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